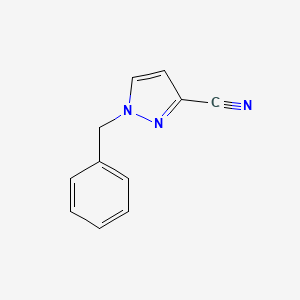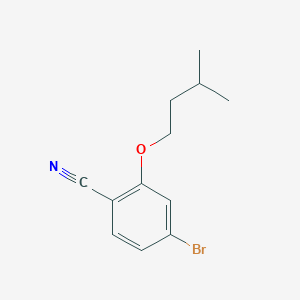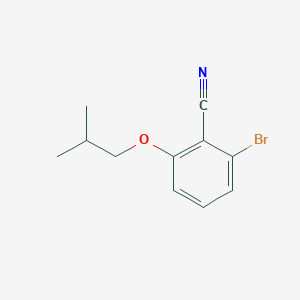
5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Descripción general
Descripción
5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride (5-AMOD) is an organic compound that has been studied for its potential application in various fields of scientific research. 5-AMOD is a white crystalline solid, soluble in water and ethanol, and has a melting point of 153-154 °C. 5-AMOD has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a tool to study the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Synthesis Methods
- The synthesis of 5-amino-1,2,4-oxadiazoles, which include compounds like 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine, has been achieved through reactions involving guanidine and benzhydroxamyl chloride, or primary/secondary amines with 5-trichloromethyloxadiazoles (Eloy & Lenaers, 1966).
Chemical Properties and Reactions
- New compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione have been synthesized, exploring the conformational isomers and energy structures of related compounds, indicating the versatility of such chemical structures in scientific research (Roman et al., 2007).
Biological Applications
Antibacterial Activities :
- Research has shown that derivatives of 1,3,4-oxadiazole, containing 5-methylisoxazole moiety, possess antibacterial properties. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains (Hui et al., 2002).
- Other studies have also synthesized novel oxadiazole derivatives and assessed their antibacterial potential against different bacterial strains, with some showing significant antibacterial activity (Kumar et al., 2021).
Antifungal and Antiviral Activities :
- A study involving the synthesis of oxadiazole derivatives incorporating benzyloxy-substituted phenyl groups revealed promising antifungal activity against various human pathogenic fungal strains. Molecular docking studies also supported their potential as antifungal agents (Nimbalkar et al., 2016).
- Another research synthesized 5-(1-adamantyl) substituted 1,3,4-oxadiazoles and evaluated their antimicrobial and anti-HIV-1 activities, with some compounds showing effectiveness against HIV-1 replication (El-Emam et al., 2004).
Antioxidant and Anti-inflammatory Properties :
- Synthesis and evaluation of certain 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives revealed compounds with notable antioxidant and anti-inflammatory activities (Saundane et al., 2013).
- Research on 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol derivatives also indicated significant antioxidant and anti-inflammatory activities, outperforming standard drugs in some cases (Sravya et al., 2019).
Antiproliferative Activity
- Some 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives have demonstrated antiproliferative activity in vitro, particularly against human tumor cell lines, suggesting their potential use in cancer research (Liszkiewicz et al., 2003).
Propiedades
IUPAC Name |
5-(aminomethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O.2ClH/c4-1-2-6-7-3(5)8-2;;/h1,4H2,(H2,5,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSHEAUHUVSYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
CAS RN |
89066-22-8 | |
| Record name | 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)



![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)





![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)
